molecular formula C27H42O3 B1678165 Yamogenin CAS No. 512-06-1

Yamogenin

Cat. No.: B1678165
CAS No.: 512-06-1
M. Wt: 414.6 g/mol
InChI Key: WQLVFSAGQJTQCK-CAKNJAFZSA-N
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Description

Yamogenin is a chemical compound classified as a spirostane saponin. It is found in various plants such as Trigonella foenum-graecum (fenugreek), Asparagus officinalis (asparagus), and Dioscorea collettii. This compound is a stereoisomer of diosgenin, another well-known compound with significant biological activities .

Scientific Research Applications

Yamogenin has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Yamogenin, a steroidal saponin, primarily targets human ovarian cancer cells . It has been shown to have a significant cytotoxic effect on SKOV-3 cells .

Mode of Action

This compound interacts with its targets by inducing cell cycle arrest and apoptosis . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid . The Tumor Necrosis Factor (TNF) Receptor Superfamily Members (TNF, TNFRSF10, TNFRSF10B, TNFRSF1B, and TNFRSF25), Fas Associated via Death Domain (FADD), and Death Effector Domain Containing 2 (DEDD2) were significantly upregulated .

Biochemical Pathways

This compound affects both the extrinsic and mitochondrial-intrinsic pathways . It induces apoptosis in ovarian cancer cells, with mitochondrial membrane depolarization, ROS production, and caspase-9/3/7 activation observed in the intrinsic mitochondrial pathway . The extrinsic pathway involves upregulation of sensitivity to extracellular stimulation such as TNF family and death signaling .

Pharmacokinetics

It is known that this compound is a steroidal saponin that occurs in trigonella foenum-graecum, asparagus officinalis, and dioscorea collettii . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has a cytotoxic activity in SKOV-3 cells with an IC 50 value of 23.90 ± 1.48 µg/mL and strongly inhibits the cell cycle in the sub-G1 phase . It triggers cell death with a significant decrease in mitochondrial membrane potential, an increase in the level of oxidative stress, and activation of caspase-8, -9, -3/7, as well as Bid .

Future Directions

The antitumor effect of Yamogenin is still little known, and the mechanism of action has not been determined . Future experiments are planned to examine the effects of a this compound-containing diet using an obesity mouse model . The structural difference between this compound and diosgenin would be important for the inhibition of LXR activation .

Biochemical Analysis

Biochemical Properties

Yamogenin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with caspases, a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Specifically, this compound activates caspase-8, -9, and -3/7, leading to the initiation of apoptosis in cancer cells . Additionally, this compound interacts with mitochondrial proteins, causing mitochondrial membrane depolarization and increased oxidative stress .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human ovarian cancer cells (SKOV-3), this compound induces cell cycle arrest in the sub-G1 phase, leading to cell death . It also triggers oxidative stress and DNA damage, further promoting apoptosis . This compound influences cell signaling pathways by upregulating the expression of genes associated with the Tumor Necrosis Factor (TNF) Receptor Superfamily, such as TNF, TNFRSF10, and TNFRSF25 . These changes in gene expression contribute to the compound’s cytotoxic effects on cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves both intrinsic and extrinsic pathways of apoptosis. This compound induces cell death by activating caspases and causing mitochondrial membrane depolarization . The compound also increases oxidative stress levels, leading to DNA damage and the activation of pro-apoptotic proteins such as Bid . These molecular events result in the initiation of apoptosis and the subsequent death of cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cells change over time. Studies have shown that this compound’s cytotoxic activity is dose- and time-dependent . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For example, prolonged exposure to this compound leads to sustained oxidative stress and continuous activation of apoptotic pathways . These temporal effects highlight the importance of considering the duration of treatment when evaluating this compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic activity against cancer cells without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including excessive oxidative stress and damage to normal cells . These dosage-dependent effects underscore the need for careful dose optimization in preclinical and clinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. In hepatocytes, this compound inhibits the accumulation of triacylglycerides (TG) by suppressing the expression of fatty acid synthesis-related genes such as fatty acid synthase and sterol response element-binding protein-1c (SREBP1c) . This inhibition is mediated through the antagonism of liver X receptor (LXR) activation . By modulating these metabolic pathways, this compound can influence lipid metabolism and potentially reduce the risk of metabolic diseases.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. In hepatocytes, this compound’s effects on lipid metabolism are mediated by its interaction with LXR, a nuclear receptor involved in regulating lipid homeostasis . The compound’s distribution within cells can affect its localization and accumulation, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is known to localize to mitochondria, where it induces mitochondrial membrane depolarization and oxidative stress . This localization is essential for the compound’s pro-apoptotic effects, as it facilitates the activation of mitochondrial pathways involved in apoptosis. Additionally, this compound’s interaction with nuclear receptors such as LXR highlights its role in regulating gene expression and metabolic processes within specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Yamogenin can be synthesized through the oxidation and cyclization of furostanol, followed by further modifications. The synthetic route involves the oxidation of C26-OH and C22-OH of furostanol, which then cyclizes to produce this compound and diosgenin as chemical isomers .

Industrial Production Methods

In industrial settings, this compound is often extracted from plant sources such as fenugreek and asparagus. The extraction process typically involves dissolving the compound in absolute ethanol and using an ultrasonic water bath to achieve a concentration of 10 mg/mL .

Chemical Reactions Analysis

Types of Reactions

Yamogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLVFSAGQJTQCK-CAKNJAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903922
Record name Yamogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-06-1
Record name Yamogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neodiosgenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yamogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60903922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YAMOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M487OD4XW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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